Luzopeptin A: A Technical Guide to its C2-Symmetric Cyclic Depsidecapeptide Structure and Biological Activity
Luzopeptin A: A Technical Guide to its C2-Symmetric Cyclic Depsidecapeptide Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luzopeptin A is a potent antitumor and antiviral agent characterized by its unique C2-symmetric cyclic depsidecapeptide structure. This document provides a comprehensive technical overview of Luzopeptin A, including its chemical properties, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key molecular processes are visualized using diagrams generated with Graphviz. This guide is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Core Structure and Chemical Properties
Luzopeptin A is a member of the quinoxapeptin family of antibiotics, distinguished by its C2-symmetric cyclic decadepsipeptide core. This core structure consists of a 32-membered ring composed of ten amino acid residues with two ester linkages (depsipeptide bonds). Attached to this core are two identical side chains, each containing a 3-hydroxy-6-methoxyquinoline-2-carbonyl chromophore. The complete chemical structure of Luzopeptin A has been confirmed by X-ray crystallography and total synthesis.
| Property | Value | Source |
| Molecular Formula | C64H78N14O24 | --INVALID-LINK-- |
| Molecular Weight | 1427.4 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC(C)(C(=O)O--INVALID-LINK--C(=O)N(C)C--INVALID-LINK--N(C)C(=O)--INVALID-LINK--NC(=O)C1=NC2=C(C=C1O)C=CC(=C2)OC)C(=O)N--INVALID-LINK--C(=O)N3C--INVALID-LINK--N(C)C(=O)--INVALID-LINK--NC(=O)C4=NC5=C(C=C4O)C=CC(=C5)OC | --INVALID-LINK-- |
| InChI Key | FFFLURBDSQDCQW-UHFFFAOYSA-N | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
Luzopeptin A exhibits potent cytotoxic activity against a range of cancer cell lines and also functions as a powerful inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Its primary mechanism of action is the bisintercalation of its quinoline chromophores into the DNA double helix. This high-affinity binding distorts the DNA structure, thereby inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.
Cytotoxicity
The cytotoxic potency of the luzopeptins follows a well-defined order directly related to their degree of acetylation: Luzopeptin A > Luzopeptin B > Luzopeptin C.[1][2] The removal of each acetyl group results in a significant 100- to 1000-fold decrease in cytotoxic potency.[2]
| Compound | Relative Cytotoxic Potency |
| Luzopeptin A | Most Potent |
| Luzopeptin B | Intermediate |
| Luzopeptin C | Least Potent |
HIV-1 Reverse Transcriptase Inhibition
Interestingly, the order of potency for the inhibition of HIV-1 reverse transcriptase is the reverse of that for cytotoxicity: Luzopeptin C > Luzopeptin B > Luzopeptin A.[3][4] This suggests that the structural requirements for antiviral activity differ from those for cytotoxicity.
| Compound | Relative HIV-1 RT Inhibitory Potency |
| Luzopeptin C | Most Potent |
| Luzopeptin B | Intermediate |
| Luzopeptin A | Least Potent |
A specific IC50 value for Luzopeptin A against HIV-1 reverse transcriptase is not consistently reported in publicly available literature.
DNA Binding
Luzopeptin A is a high-affinity DNA bisintercalator.[4][5] This strong binding is the basis for its biological activity.
| Parameter | Value |
| DNA Binding Affinity (Kd) | High Affinity (Specific value not consistently reported) |
Experimental Protocols
Determination of Cytotoxicity (General Protocol)
The cytotoxicity of Luzopeptin A is typically assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of Luzopeptin A.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HCT116) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Luzopeptin A in culture medium and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
The inhibitory effect of Luzopeptin A on HIV-1 RT can be determined using a non-radioactive ELISA-based assay that measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand.
Methodology:
-
Reaction Setup: In a reaction tube, combine the template/primer hybrid (poly(A) x oligo(dT)15), a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP, and the HIV-1 reverse transcriptase enzyme.
-
Inhibitor Addition: Add various concentrations of Luzopeptin A to the reaction mixtures. Include a no-inhibitor control and a known RT inhibitor (e.g., nevirapine) as a positive control.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
ELISA Detection:
-
Transfer the reaction product to a streptavidin-coated microplate and incubate for 1 hour to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD) and incubate for 1 hour.
-
Wash the plate and add a peroxidase substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value from the dose-response curve.
DNA Footprinting Analysis (General Protocol)
DNA footprinting is used to determine the specific DNA sequences where Luzopeptin A binds. This technique relies on the principle that the bound ligand protects the DNA from cleavage by a nuclease, such as DNase I.
Caption: A simplified workflow of the total synthesis of Luzopeptin A.
Conclusion
Luzopeptin A remains a molecule of significant interest in the fields of medicinal chemistry and drug development due to its potent and distinct biological activities. Its C2-symmetric cyclic depsidecapeptide structure provides a unique scaffold for DNA recognition and intercalation. The methodologies outlined in this guide provide a framework for the further investigation of Luzopeptin A and the development of novel analogs with improved therapeutic indices. A deeper understanding of its structure-activity relationships, particularly concerning the differential effects on cytotoxicity and HIV-1 reverse transcriptase inhibition, will be crucial for harnessing its full therapeutic potential.
References
- 1. Sequence-specific binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach [mdpi.com]
- 3. The strong binding of luzopeptin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
